molecular formula C15H20O3 B1359413 2'-Carboethoxy-3,3-dimethylbutyrophenone CAS No. 898764-26-6

2'-Carboethoxy-3,3-dimethylbutyrophenone

Cat. No.: B1359413
CAS No.: 898764-26-6
M. Wt: 248.32 g/mol
InChI Key: JOXUKFQLXZPMCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Carboethoxy-3,3-dimethylbutyrophenone typically involves the esterification of benzoic acid derivatives with 3,3-dimethylbutanoic acid. The reaction is catalyzed by acidic or basic catalysts under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 2’-Carboethoxy-3,3-dimethylbutyrophenone is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and reduced production costs .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Scientific Research Applications

2’-Carboethoxy-3,3-dimethylbutyrophenone is widely used in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and metabolic pathways.

    Medicine: As a potential lead compound in drug discovery for its pharmacological properties.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 2’-Carboethoxy-3,3-dimethylbutyrophenone stands out due to its unique ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(3,3-dimethylbutanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-18-14(17)12-9-7-6-8-11(12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXUKFQLXZPMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642380
Record name Ethyl 2-(3,3-dimethylbutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-26-6
Record name Ethyl 2-(3,3-dimethylbutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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